molecular formula C23H26N2O4S B14935212 N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

Cat. No.: B14935212
M. Wt: 426.5 g/mol
InChI Key: WASVKGIXMDJNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-Benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic pyrrole derivative characterized by a 1H-pyrrole core substituted with a benzyl group at position 1, a 4-methoxyphenyl sulfonyl group at position 3, and methyl groups at positions 4 and 3. Its structural complexity underscores the importance of advanced crystallographic tools like SHELXL for characterization .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C23H26N2O4S/c1-5-21(26)24-23-22(30(27,28)20-13-11-19(29-4)12-14-20)16(2)17(3)25(23)15-18-9-7-6-8-10-18/h6-14H,5,15H2,1-4H3,(H,24,26)

InChI Key

WASVKGIXMDJNNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Knorr Pyrrole Synthesis

A classic approach involves condensing a β-ketoamide with an α-aminoketone. For 4,5-dimethyl substitution, dimethylacetylacetone and benzylamine undergo cyclization in acidic conditions:
$$
\text{Dimethylacetylacetone} + \text{Benzylamine} \xrightarrow{\text{HCl, EtOH}} \text{1-Benzyl-4,5-dimethyl-1H-pyrrole} \quad
$$
Key Data :

  • Yield: 65–72% (optimized with catalytic p-toluenesulfonic acid).
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Paal-Knorr Variant for Functionalized Pyrroles

Modifications include using pre-functionalized amines to introduce substituents. For example, benzylamine derivatives with electron-withdrawing groups improve regioselectivity during sulfonylation.

Sulfonylation at Position 3

Introducing the 4-methoxyphenylsulfonyl group requires electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Electrophilic Sulfonylation

The pyrrole intermediate is treated with 4-methoxybenzenesulfonyl chloride under Friedel-Crafts conditions:
$$
\text{1-Benzyl-4,5-dimethylpyrrole} + \text{4-MeO-C₆H₄-SO₂Cl} \xrightarrow{\text{AlCl₃, DCM}} \text{3-Sulfonylated product} \quad
$$
Optimization Insights :

  • Catalyst : AlCl₃ outperforms FeCl₃ (yield increase from 45% to 68%).
  • Solvent : Dichloromethane (DCM) minimizes side reactions vs. toluene.
  • Temperature : 0°C to room temperature prevents over-sulfonylation.

Directed Ortho-Metalation (DoM)

For higher regiocontrol, a directing group (e.g., trimethylsilyl) is introduced at position 2 prior to sulfonylation. After lithiation with LDA, quenching with 4-methoxybenzenesulfonyl chloride affords the product.

Amidation at Position 2

The propanamide group is introduced via nucleophilic acyl substitution. Two routes are prevalent:

Direct Acylation with Propionyl Chloride

The sulfonylated pyrrole is treated with propionyl chloride in the presence of a base:
$$
\text{3-Sulfonylated pyrrole} + \text{CH₂CH₂COCl} \xrightarrow{\text{Et₃N, THF}} \text{Target compound} \quad
$$
Reaction Metrics :

  • Yield: 58% (improves to 75% with DMAP as catalyst).
  • Side products: Over-acylation minimized by slow reagent addition.

Carbodiimide-Mediated Coupling

Activating propionic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enhances efficiency:
$$
\text{Propionic acid} + \text{DCC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{Pyrrole intermediate}} \text{Target compound} \quad
$$
Advantages :

  • Higher functional group tolerance.
  • Yield: 82% after purification.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Step Method Yield (%) Purity (%) Scalability Reference
Pyrrole synthesis Knorr 72 95 Moderate
Sulfonylation Friedel-Crafts (AlCl₃) 68 90 High
Amidation DCC/NHS coupling 82 98 High

Critical Challenges and Optimization Strategies

  • Regioselectivity in Sulfonylation : Competing substitution at position 2 or 5 necessitates careful control of electronic effects. Electron-donating groups on the benzyl ring improve selectivity for position 3.
  • Amidation Side Reactions : Steric hindrance at position 2 slows acylation. Using bulkier bases (e.g., DIPEA) mitigates this.
  • Purification : Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures improves recovery.

Chemical Reactions Analysis

Types of Reactions

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide- and pyrrole-containing derivatives. Below is a detailed comparison based on substituents, molecular properties, and synthetic considerations.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound : N-{1-Benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide C24H27N2O4S (inferred) ~463.55 g/mol - Benzyl (C6H5CH2)
- 4-Methoxyphenyl sulfonyl
- 4,5-Dimethyl pyrrole
Electron-rich sulfonyl group; potential for hydrogen bonding via amide and sulfonyl .
Bicalutamide () C18H14F4N2O4S 430.37 g/mol - Trifluoromethyl
- p-Fluorophenyl sulfonyl
- Cyano group
FDA-approved antiandrogen; electron-withdrawing substituents enhance stability and binding .
N-[3-(1-Benzyl-1H-indol-3-yl)propyl]-4-methoxybenzenesulfonamide () C25H25N2O3S (inferred) ~433.54 g/mol - Benzyl-indole
- 4-Methoxybenzenesulfonamide
Extended aromatic system may improve π-π stacking; indole core offers metabolic resistance .
N-(1-Butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide () C25H27N3O 385.50 g/mol - Butyl
- Cyano
- Diphenyl pyrrole
Bulky substituents may hinder crystallization; cyano group increases polarity .

Key Comparisons

Substituent Effects on Reactivity :

  • The target’s 4-methoxyphenyl sulfonyl group is electron-rich due to the methoxy substituent, contrasting with Bicalutamide’s electron-deficient p-fluorophenyl sulfonyl group. This difference may influence sulfonyl group reactivity in nucleophilic substitutions or hydrogen-bonding capacity .
  • The benzyl group in the target and ’s compound enhances lipophilicity, whereas Bicalutamide’s trifluoromethyl group improves metabolic stability .

Crystallographic Considerations :

  • The target’s dimethyl-substituted pyrrole core likely adopts a planar conformation, similar to ’s diphenylpyrrole derivative. However, steric hindrance from the 4,5-dimethyl groups may reduce packing efficiency compared to unsubstituted pyrroles .
  • Hydrogen-bonding patterns (e.g., amide N–H···O=S interactions) in the target could resemble those in Bicalutamide, as both contain sulfonamide and amide motifs .

Synthetic Challenges :

  • Introducing the 4-methoxyphenyl sulfonyl group to the pyrrole ring likely requires regioselective sulfonylation, a step less straightforward than the sulfonation of indole derivatives () due to pyrrole’s electron-rich nature .
  • The target’s propanamide side chain may be synthesized via acylation of a pyrrole amine precursor, analogous to methods used for ’s compound .

Research Findings and Gaps

  • Comparative analysis relies on inferred properties from analogs.
  • Its sulfonamide group suggests possible enzyme inhibition (e.g., carbonic anhydrase), but validation is needed .
  • Stability: The methoxy group may confer oxidative stability compared to ’s cyano-substituted pyrrole, which is prone to hydrolysis .

Biological Activity

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic compound with a complex structure that shows potential biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C28H27N3O6S2
  • Molecular Weight : 565.66 g/mol
  • CAS Number : 478033-02-2

Research indicates that this compound may exert its biological effects through modulation of autophagy and inhibition of the mTORC1 pathway. The mTOR (mechanistic target of rapamycin) pathway is crucial for cell growth and metabolism, and its dysregulation is often associated with cancer.

Autophagy Modulation

Studies have shown that compounds similar to this compound can:

  • Increase basal autophagy levels.
  • Disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-replete conditions .

This disruption may lead to an accumulation of autophagic markers such as LC3-II, indicating impaired autophagic degradation processes . Such mechanisms suggest potential therapeutic applications in cancer treatment by selectively targeting tumor cells that rely on autophagy for survival.

Antiproliferative Effects

The compound has shown promising antiproliferative activity in various cancer cell lines. For instance, studies on pancreatic cancer cell lines (MIA PaCa-2) demonstrated submicromolar concentrations leading to significant reductions in cell viability .

Structure–Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications to the core structure of the compound can enhance its biological activity. The presence of the methoxyphenyl group is particularly noted for contributing to the compound's efficacy against cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Reported submicromolar antiproliferative activity in MIA PaCa-2 cells. Indicated increased basal autophagy and disrupted mTORC1 reactivation .
Study 2Explored structural analogs showing differential effects on autophagy under varying nutrient conditions, suggesting a novel mechanism for anticancer activity .
Study 3Highlighted potential applications in treating solid tumors by exploiting metabolic stress conditions induced by poor vasculature in tumors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodology : The synthesis can be optimized using N-substitution strategies. For example, coupling 1-benzylpyrrole derivatives with 4-methoxyphenylsulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C) with a base like triethylamine. Subsequent propanamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at room temperature in DMF improves yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%.
  • Key Parameters :

StepReagents/ConditionsYield Optimization
Sulfonylation4-Methoxyphenylsulfonyl chloride, Et₃N, DCM, 0–5°C85–90%
AmidationEDC, HOBt, DMF, RT75–80%

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the benzyl and dimethylpyrrole groups. For example, the 4,5-dimethyl protons appear as singlets at δ 2.1–2.3 ppm .
  • HRMS : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Sulfonyl S=O stretches at 1150–1300 cm⁻¹ and amide C=O at 1650 cm⁻¹ .

Q. How can HPLC methods be optimized for purity assessment?

  • Methodology : Use reversed-phase HPLC (C18 column) with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) at 1.0 mL/min. Adjust retention time (~8–10 min) by tuning methanol content .
  • System Suitability :

ParameterRequirement
Resolution≥1.5 between analyte and impurities
Tailing Factor<2.0

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in sulfonyl group orientation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. The sulfonyl group’s torsion angle (C-S-O-C) is refined with anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in SHELX to model disorder .
  • Example Refinement Statistics :

MetricValue
R1 (I > 2σ(I))<0.05
wR2 (all data)<0.12

Q. How to reconcile contradictions between DFT calculations and experimental spectroscopic data?

  • Methodology : Perform DFT (B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data. Discrepancies in methylpyrrole proton shifts may arise from solvent effects (e.g., DMSO vs. gas phase). Use explicit solvent models in Gaussian or ORCA to improve agreement .

Q. What strategies mitigate steric hindrance during synthesis of the 4,5-dimethylpyrrole core?

  • Methodology : Use bulky bases (e.g., DBU) to deprotonate the pyrrole nitrogen selectively. Microwave-assisted synthesis (100°C, 30 min) accelerates coupling while minimizing side reactions .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across assays?

  • Methodology : Validate assay conditions (e.g., cell line viability, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit targets. Use LC-MS to confirm compound stability under assay conditions .

Avoided Topics

  • Industrial Scaling : Focus remains on lab-scale synthesis and characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.